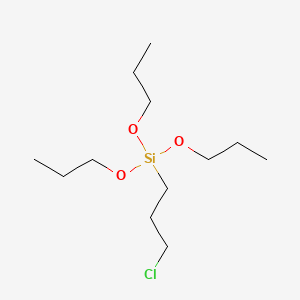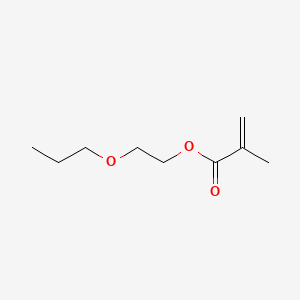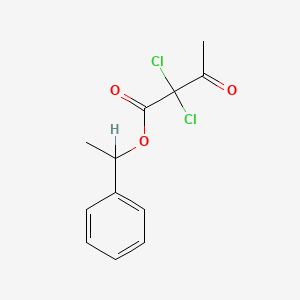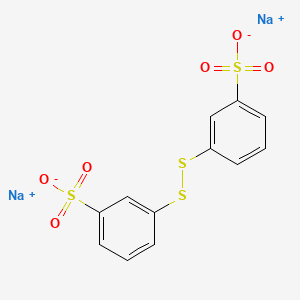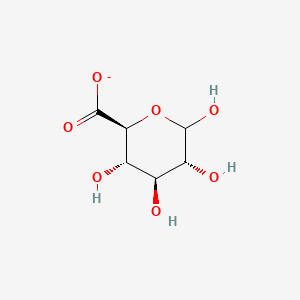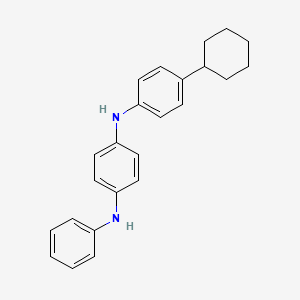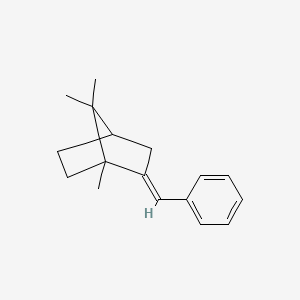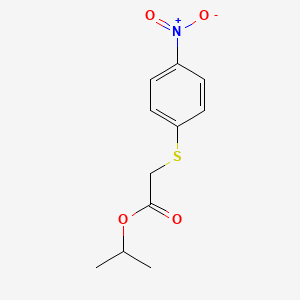
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO4S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the hydroxyl group is replaced by a ((4-nitrophenyl)thio) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethanol in the presence of a catalyst, followed by the introduction of the ((4-nitrophenyl)thio) group. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of acetic acid and 1-methylethanol
Catalyst Recycling: Using recyclable catalysts to reduce waste
Temperature Control: Maintaining optimal reaction temperatures for maximum yield
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Addition: The thio group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions
Addition: Electrophiles like alkyl halides, room temperature
Major Products Formed
Reduction: 4-Aminophenylthioacetic acid, 1-methylethyl ester
Hydrolysis: Acetic acid, 4-nitrophenylthio, and 1-methylethanol
Addition: Various thioether derivatives
Aplicaciones Científicas De Investigación
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications, including:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester involves the hydrolysis of the ester bond to release acetic acid and the corresponding alcohol. The ((4-nitrophenyl)thio) group can interact with biological targets, such as enzymes, through nucleophilic or electrophilic interactions. The molecular targets and pathways involved include:
Enzymes: Esterases and lipases that catalyze the hydrolysis of ester bonds
Pathways: Metabolic pathways involving the breakdown and utilization of acetic acid and its derivatives
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which provides distinct physicochemical properties and reactivity compared to other similar compounds. The 1-methylethyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and biochemical research.
Propiedades
Número CAS |
139326-34-4 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
propan-2-yl 2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
UJMOMAPYWSXGBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


